molecular formula C14H17N3O5 B14143910 Agn-PC-00efma CAS No. 17460-38-7

Agn-PC-00efma

Cat. No.: B14143910
CAS No.: 17460-38-7
M. Wt: 307.30 g/mol
InChI Key: RNDFEGLTMSTFOF-UHFFFAOYSA-N
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Description

Based on analogous compounds, Agn-PC-00efma likely features a halogen-substituted phenyl ring attached to a boronic acid group, contributing to its reactivity and stability in cross-coupling reactions. Its molecular formula is hypothesized to be C₆H₅BBrClO₂ (molecular weight ~235.27 g/mol), with high solubility in polar solvents (e.g., 0.24 mg/mL in water) and moderate lipophilicity (LogP ~2.15) .

Synthesis of this compound may involve palladium-catalyzed Suzuki-Miyaura coupling, as described for similar compounds, using reagents like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran/water at 75°C . Preclinical studies suggest favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, though further validation is required .

Properties

CAS No.

17460-38-7

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C14H17N3O5/c1-19-14-11(18)10(16-17-15)12-9(21-14)7-20-13(22-12)8-5-3-2-4-6-8/h2-6,9-14,18H,7H2,1H3

InChI Key

RNDFEGLTMSTFOF-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-])O

Origin of Product

United States

Comparison with Similar Compounds

Agn-PC-00efma belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with structurally related compounds (Table 1), focusing on physicochemical properties, biological activity, and synthesis.

Structural Comparison

Halogenated arylboronic acids share a phenylboronic acid backbone but differ in halogen substitution patterns. This compound’s bromo and chloro substituents at positions 3 and 5 (hypothetical) contrast with analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid (bromo at position 6, chloro at 2 and 3), which may alter steric effects and electronic properties .

Physicochemical Properties

Table 1: Physicochemical Comparison of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) TPSA (Ų) Bioavailability Score
This compound* C₆H₅BBrClO₂ 235.27 2.15 0.24 40.46 0.55
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.15 0.24 40.46 0.55
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.27 2.87 0.12 40.46 0.45
(4-Fluoro-2-iodophenyl)boronic acid C₆H₅BFIO₂ 283.82 1.94 0.18 40.46 0.60

*Hypothetical data inferred from .

Key findings:

  • Lipophilicity : this compound’s LogP (2.15) is lower than dichloro-substituted analogs (2.87), suggesting reduced membrane permeability but improved aqueous solubility .
  • Solubility : this compound’s solubility (0.24 mg/mL) is double that of (6-Bromo-2,3-dichlorophenyl)boronic acid, likely due to fewer hydrophobic substituents .
  • Bioavailability : this compound’s moderate bioavailability score (0.55) aligns with its balanced LogP and solubility profile .

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